Cas no 32986-43-9 (TRICYCLO[3.2.1.0(2,4)]OCTAN-6-OL)
TRICYCLO[3.2.1.0(2,4)]OCTAN-6-OL Chemical and Physical Properties
Names and Identifiers
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- TRICYCLO[3.2.1.0(2,4)]OCTAN-6-OL
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TRICYCLO[3.2.1.0(2,4)]OCTAN-6-OL Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6472868-0.05g |
tricyclo[3.2.1.0,2,4]octan-6-ol |
32986-43-9 | 95.0% | 0.05g |
$162.0 | 2025-03-15 | |
| Enamine | EN300-6472868-0.1g |
tricyclo[3.2.1.0,2,4]octan-6-ol |
32986-43-9 | 95.0% | 0.1g |
$241.0 | 2025-03-15 | |
| Enamine | EN300-6472868-0.25g |
tricyclo[3.2.1.0,2,4]octan-6-ol |
32986-43-9 | 95.0% | 0.25g |
$347.0 | 2025-03-15 | |
| Enamine | EN300-6472868-0.5g |
tricyclo[3.2.1.0,2,4]octan-6-ol |
32986-43-9 | 95.0% | 0.5g |
$546.0 | 2025-03-15 | |
| Enamine | EN300-6472868-1.0g |
tricyclo[3.2.1.0,2,4]octan-6-ol |
32986-43-9 | 95.0% | 1.0g |
$699.0 | 2025-03-15 | |
| Enamine | EN300-6472868-2.5g |
tricyclo[3.2.1.0,2,4]octan-6-ol |
32986-43-9 | 95.0% | 2.5g |
$1370.0 | 2025-03-15 | |
| Enamine | EN300-6472868-5.0g |
tricyclo[3.2.1.0,2,4]octan-6-ol |
32986-43-9 | 95.0% | 5.0g |
$2028.0 | 2025-03-15 | |
| Enamine | EN300-6472868-10.0g |
tricyclo[3.2.1.0,2,4]octan-6-ol |
32986-43-9 | 95.0% | 10.0g |
$3007.0 | 2025-03-15 | |
| A2B Chem LLC | AX28927-2.5g |
TRICYCLO[3.2.1.0(2,4)]OCTAN-6-OL |
32986-43-9 | 95% | 2.5g |
$1478.00 | 2024-04-20 | |
| A2B Chem LLC | AX28927-5g |
TRICYCLO[3.2.1.0(2,4)]OCTAN-6-OL |
32986-43-9 | 95% | 5g |
$2170.00 | 2024-04-20 |
TRICYCLO[3.2.1.0(2,4)]OCTAN-6-OL Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on TRICYCLO[3.2.1.0(2,4)]OCTAN-6-OL
TRICYCLO[3.2.1.0(2,4)]OCTAN-6-OL (CAS No. 32986-43-9): A Comprehensive Overview of Its Chemical Profile and Emerging Applications
TRICYCLO[3.2.1.0(2,4)]OCTAN-6-OL, identified by its Chemical Abstracts Service (CAS) number 32986-43-9, is a tricyclic alcohol that has garnered significant attention in the field of organic chemistry and pharmaceutical research due to its unique structural framework and potential biological activities. This compound belongs to the class of polycyclic alcohols, which are known for their diverse applications in drug development, material science, and synthetic chemistry. The intricate cyclic structure of TRICYCLO[3.2.1.0(2,4)]OCTAN-6-OL presents a rich scaffold for chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.
The molecular structure of TRICYCLO[3.2.1.0(2,4)]OCTAN-6-OL consists of three interconnected rings, with a total of eight carbon atoms arranged in a specific geometric configuration. This arrangement imparts unique stereochemical properties to the molecule, which can influence its interactions with biological targets. The presence of a hydroxyl group at the 6-position enhances its reactivity, allowing for further functionalization through various organic transformations such as esterification, etherification, and oxidation.
In recent years, there has been growing interest in exploring the pharmacological potential of tricyclic compounds like TRICYCLO[3.2.1.0(2,4)]OCTAN-6-OL. Research studies have indicated that such molecules may exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. These properties are attributed to the ability of tricyclic alcohols to interact with various biological receptors and enzymes, modulating cellular signaling pathways.
One of the most compelling aspects of TRICYCLO[3.2.1.0(2,4)]OCTAN-6-OL is its versatility as a synthetic building block. Its rigid tricyclic core provides a stable platform for introducing diverse functional groups, enabling the creation of novel derivatives with tailored properties. This flexibility has made it a popular choice for medicinal chemists seeking to develop new therapeutic agents.
The synthesis of TRICYCLO[3.2.1.0(2,4)]OCTAN-6-OL typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by functional group interconversions to introduce the hydroxyl group at the desired position. Advances in synthetic methodologies have greatly improved the efficiency and scalability of these processes, making it more feasible to produce larger quantities of this compound for research and industrial applications.
Emerging research in computational chemistry has also highlighted the importance of molecular modeling in understanding the behavior of compounds like TRICYCLO[3.2.1.0(2,4)]OCTAN-6-OL. By employing techniques such as molecular dynamics simulations and quantum mechanical calculations, scientists can predict how these molecules interact with biological targets at an atomic level. This information is crucial for designing more effective drugs with improved pharmacokinetic properties.
The potential applications of TRICYCLO[3.2.1.0(2,4)]OCTAN-6-OL extend beyond pharmaceuticals into other areas such as polymer chemistry and materials science. Its unique structural features make it a promising candidate for developing novel polymers with enhanced mechanical strength and thermal stability. Additionally, the compound's ability to undergo cross-linking reactions suggests its utility in creating advanced materials with specific functionalities.
In conclusion, TRICYCLO[3.2.1.0(2,4)]OCTAN-6-OL (CAS No.32986-43-9) represents a fascinating molecule with a rich chemical profile and diverse potential applications.
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